1-[2-[4-(2-Methylpropylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxamide
Description
1-[2-[4-(2-Methylpropylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a phenoxy group, and a sulfamoyl group
Properties
IUPAC Name |
1-[2-[4-(2-methylpropylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5S/c1-13(2)11-20-27(24,25)16-5-3-15(4-6-16)26-12-17(22)21-9-7-14(8-10-21)18(19)23/h3-6,13-14,20H,7-12H2,1-2H3,(H2,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFHTCUWHKDFKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)N2CCC(CC2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[4-(2-Methylpropylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Phenoxy Group: This can be achieved through a nucleophilic substitution reaction where a phenol reacts with an appropriate halide.
Introduction of the Sulfamoyl Group: This step involves the reaction of the phenoxy intermediate with a sulfamoyl chloride under basic conditions.
Acetylation: The acetyl group is introduced through an acylation reaction, often using acetic anhydride or acetyl chloride.
Formation of the Piperidine Ring: The final step involves the cyclization of the intermediate to form the piperidine ring, which can be achieved through various cyclization methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
1-[2-[4-(2-Methylpropylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxamide can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[2-[4-(2-Methylpropylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: It can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound can be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[2-[4-(2-Methylpropylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-[2-[4-(2-Methylpropylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxamide: shares structural similarities with other piperidine derivatives and phenoxy compounds.
Piperidine Derivatives: These include compounds like piperidine-4-carboxamide and piperidine-4-sulfonamide, which have similar core structures but different substituents.
Phenoxy Compounds: These include compounds like phenoxyacetic acid and phenoxyethanol, which share the phenoxy group but differ in other functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and biological activities. This makes it a valuable compound for research and development in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
